molecular formula C17H14BrN5O B11140790 2-(4-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B11140790
M. Wt: 384.2 g/mol
InChI Key: SRVZARQWWXDUFR-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of indole, triazole, and pyridine moieties. Let’s break it down:

    Indole: A bicyclic aromatic heterocycle, commonly found in natural products and pharmaceuticals.

    Triazole: A five-membered ring containing two nitrogen atoms, often used for its bioactivity.

    Pyridine: A six-membered ring with a nitrogen atom, prevalent in various drugs and agrochemicals.

Preparation Methods

Synthesis:: A practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines has been reported . It involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature. This method provides access to synthetically and biologically important triazolopyridine derivatives.

Industrial Production:: While specific industrial production methods are not widely documented, the synthetic route mentioned above could be adapted for larger-scale production.

Chemical Reactions Analysis

Reactions::

    Cyclization: The key step involves cyclization of the hydrazine and aldehyde, forming the triazolopyridine ring.

    Functional Group Tolerance: The method is functional group tolerant, allowing for diverse substituents.

Common Reagents::

    2-Hydrazinopyridine: The starting material.

    Substituted Aromatic Aldehydes: Reactants for cyclization.

Major Products:: The major product is the [1,2,4]triazolo[4,3-a]pyridine scaffold.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with cellular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, this unique fusion of indole, triazole, and pyridine sets it apart. Researchers may compare it with related structures in drug discovery.

Properties

Molecular Formula

C17H14BrN5O

Molecular Weight

384.2 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C17H14BrN5O/c18-13-4-3-5-14-12(13)7-9-22(14)11-17(24)19-10-16-21-20-15-6-1-2-8-23(15)16/h1-9H,10-11H2,(H,19,24)

InChI Key

SRVZARQWWXDUFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)CN3C=CC4=C3C=CC=C4Br

Origin of Product

United States

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